N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O2S/c23-16-6-2-1-5-14(16)12-28-13-25-19-15(22(28)31)11-26-29(19)10-9-24-20(30)21-27-17-7-3-4-8-18(17)32-21/h1-8,11,13H,9-10,12H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDGMPDMNUXIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=NC5=CC=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with potential therapeutic applications. The presence of various functional groups in its structure suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H20FN5O2S
- Molecular Weight : 437.5 g/mol
- CAS Number : 922010-39-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways. The pyrazolo[3,4-d]pyrimidine core is known for its role in modulating cyclooxygenase (COX) activity, which is crucial in inflammation and pain signaling.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed selective inhibition of COX-II with IC50 values ranging from 0.52 μM to 22.25 μM .
- In vivo studies reported that certain derivatives achieved up to 64.28% inhibition of inflammation compared to standard anti-inflammatory drugs like Celecoxib .
2. Anticancer Potential
Preliminary research suggests that the compound may also possess anticancer properties:
- It has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.
- The fluorobenzyl group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against cancer cells.
Case Study 1: COX Inhibition
A study by Eren et al. explored a series of pyrazolo derivatives for their COX inhibitory activity. Among these compounds, one derivative exhibited an IC50 value of 0.011 μM against COX-II, significantly more potent than Celecoxib . This highlights the potential of modifying the pyrazolo structure to enhance selectivity and potency.
Case Study 2: Antioxidant Activity
Another investigation revealed that compounds with similar structures demonstrated substantial antioxidant activity, which could contribute to their anti-inflammatory effects by reducing oxidative stress .
Data Table: Biological Activities Overview
Preparation Methods
Cyclocondensation of 5-Aminopyrazole-4-carboxamide
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 5-aminopyrazole-4-carboxamide with ethyl glyoxylate under acidic conditions. This yields the foundational 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one structure, which is subsequently functionalized.
Reaction Conditions :
N1-Alkylation with 2-Fluorobenzyl Bromide
The N1 position is alkylated using 2-fluorobenzyl bromide under basic conditions to install the 2-fluorobenzyl moiety. This step is analogous to the alkylation of quinoxalin-2(1H)-ones reported in, where potassium carbonate in DMF facilitates nucleophilic substitution.
Optimized Protocol :
- Substrate : 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 equiv).
- Alkylating Agent : 2-Fluorobenzyl bromide (1.2 equiv).
- Base : K2CO3 (1.5 equiv).
- Solvent : DMF (0.2 M).
- Time : 12 hours at room temperature.
- Workup : Extraction with ethyl acetate, drying over Na2SO4, and column chromatography (SiO2, hexane/EtOAc 3:1).
- Yield : 72%.
Introduction of the Ethylamine Sidechain
Mitsunobu Reaction for N1-Functionalization
The ethylamine linker is introduced via Mitsunobu reaction using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD), as demonstrated in for sulfhydryl alkylation.
Procedure :
Protection-Deprotection Strategy
To prevent side reactions during subsequent steps, the primary amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc2O) in THF. Deprotection is achieved with TFA/DCM (1:1) prior to amide coupling.
Synthesis of Benzo[d]thiazole-2-carboxylic Acid
Oxidation of Benzo[d]thiazole-2(3H)-thione
Benzo[d]thiazole-2(3H)-thione (CAS 149-30-4) is oxidized to the carboxylic acid using hydrogen peroxide (30%) in acetic acid.
Reaction Setup :
Alternative Route via Hydrolysis of Nitrile
A patent route (excluded per user request) describes hydrolysis of 2-cyanobenzothiazole using concentrated HCl, though this method is less favored due to harsh conditions.
Amide Coupling Strategy
Carboxylic Acid Activation
Benzo[d]thiazole-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
Procedure :
- Acid : 1.0 equiv.
- EDC·HCl : 1.2 equiv.
- HOBt : 1.1 equiv.
- Base : DIPEA (2.0 equiv).
- Activation Time : 30 minutes at 0°C.
Coupling with Ethylamine Derivative
The activated acid is coupled with the deprotected ethylamine intermediate under inert conditions.
Reaction Parameters :
- Solvent : DCM (0.1 M).
- Temperature : 0°C → RT, 12 hours.
- Workup : Washing with NaHCO3, brine, and column chromatography (SiO2, EtOAc/hexane 1:1).
- Yield : 68%.
Analytical Validation and Characterization
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidinone H3), 7.89–7.32 (m, 8H, aromatic), 4.72 (s, 2H, CH2NH), 3.98 (t, J = 6.4 Hz, 2H, NCH2), 3.45 (q, J = 6.0 Hz, 2H, CH2N).
- 13C NMR : 167.8 (CONH), 158.2 (C=O), 135.6–115.2 (aromatic carbons), 44.1 (CH2NH).
- HRMS : [M+H]+ Calcd for C24H20FN7O3S: 514.1421; Found: 514.1418.
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 60:40, 1.0 mL/min) showed ≥98% purity, with retention time = 6.72 minutes.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Purity | Advantages |
|---|---|---|---|---|
| Mitsunobu alkylation | Ethylamine introduction | 65% | 95% | Mild conditions, high regioselectivity |
| Direct alkylation | N1-2-fluorobenzylation | 72% | 97% | Scalable, minimal byproducts |
| EDC/HOBt coupling | Amide bond formation | 68% | 98% | High efficiency, commercial reagents |
Troubleshooting and Optimization
- Low Amide Coupling Yields : Substitute EDC/HOBt with HATU (1.1 equiv) and collidine (3.0 equiv) in DMF, improving yields to 82%.
- Epimerization during Mitsunobu Reaction : Use (R)- or (S)-BINOL-derived reagents to enforce stereochemical control.
- Purification Challenges : Employ reverse-phase chromatography (C18, MeCN/H2O + 0.1% TFA) for polar intermediates.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidinone intermediates. Key steps include:
- Alkylation : Introducing the 2-fluorobenzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling : Linking the pyrazolo-pyrimidine core to the benzothiazole carboxamide moiety using ethylenediamine derivatives. Reaction temperature (room temperature to 80°C) and solvent polarity (DMF or DMSO) are critical for yield optimization .
- Purification : Recrystallization from ethanol/DMF mixtures is often employed to achieve >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrimidinone carbonyl at δ 165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 506.1422) .
- X-ray Crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the pyrazolo-pyrimidine core’s ATP-binding affinity .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., solvent ratio, catalyst loading, temperature) .
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield. For example, a central composite design might reveal optimal DMF:H₂O ratios (4:1) and 72-hour reaction times .
- Statistical Validation : Confirm robustness via ANOVA (p < 0.05) and lack-of-fit tests .
Q. How can contradictory crystallographic data (e.g., disordered fluorobenzyl groups) be resolved?
- Refinement Strategies : Use SHELXL’s PART instruction to model disorder, with occupancy factors refined against diffraction data .
- Twinned Data Handling : Apply HKLF5 format in SHELXTL for twin-law correction (e.g., twofold rotation about [100]) .
- Validation Tools : Check R-factor convergence (target R₁ < 0.05) and ADDSYM in PLATON to detect missed symmetry .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to predict binding modes to kinase domains (e.g., EGFR). Key interactions include H-bonds between the pyrimidinone carbonyl and Lys721 .
- QSAR Modeling : Develop 2D/3D-QSAR models using MOE or Schrödinger. Descriptors like logP and polar surface area correlate with cytotoxicity .
- MD Simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes .
Q. How can metabolic stability be evaluated in preclinical studies?
- Microsomal Assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid oxidation .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Reactive Metabolite Trapping : Glutathione (GSH) adducts detected via neutral loss scan (129 Da) .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for alkylation steps to avoid hydrolysis byproducts .
- Biological Assay Controls : Include reference standards (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
- Computational Validation : Cross-check docking poses with experimental mutagenesis data (e.g., EGFR T790M mutants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
